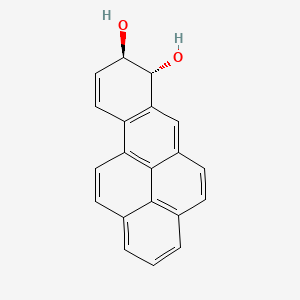

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene

Vue d'ensemble

Description

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its potential biological activity and its role in the metabolic pathways of polycyclic aromatic hydrocarbons.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene typically involves the reduction of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . This process involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, followed by re-aromatization to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and research-focused applications. the general approach would involve large-scale photochemical reduction and subsequent purification processes to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can be performed using sodium or other reducing agents to yield radical anions.

Substitution: Electrophilic aromatic substitution reactions are common, with bromination being a notable example.

Common Reagents and Conditions:

Oxidation: Chromate reagents under acidic conditions.

Reduction: Sodium in liquid ammonia or other reducing environments.

Substitution: Bromine in nitrobenzene or similar solvents.

Major Products:

Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.

Reduction: Radical anions and other reduced forms.

Substitution: Brominated derivatives such as 1,3,6-tribromopyrene.

Applications De Recherche Scientifique

Chemistry: The compound is used in studies related to the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives. It serves as a model compound for understanding the behavior of similar structures under various chemical conditions .

Biology: In biological research, (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene is studied for its potential mutagenic and carcinogenic effects. It is used to investigate the mechanisms of DNA damage and repair .

Medicine: The compound is explored for its role in inducing oxidative stress and its potential implications in cancer research. It helps in understanding the molecular mechanisms of carcinogenesis and the development of therapeutic strategies .

Industry: While its industrial applications are limited, the compound’s derivatives are used in the synthesis of advanced materials and in environmental monitoring studies .

Mécanisme D'action

The mechanism of action of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signal transduction pathway that leads to oxidative stress, inflammation, and genetic toxicity . This pathway is crucial in understanding its carcinogenic potential and its effects on cellular functions.

Comparaison Avec Des Composés Similaires

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

1,3,6-tribromopyrene: A brominated derivative used in synthetic chemistry.

Peropyrene and Teropyrene: Extended conjugated derivatives with unique photophysical properties.

Uniqueness: (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene is unique due to its specific hydroxylation pattern, which significantly influences its biological activity and its interactions with molecular targets. This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity.

Activité Biologique

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene (BP-diol) is a metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene (BaP). This compound has garnered significant interest due to its biological activity, particularly its role in carcinogenesis and mutagenesis. This article reviews the biological activity of BP-diol, highlighting its mechanisms of action, metabolic pathways, and implications for health.

BP-diol is formed through the enzymatic reduction of BaP by cytochrome P450 enzymes. It can undergo further oxidation to form benzo(a)pyrene-7,8-dione (BPQ), a highly reactive metabolite that can covalently bind to DNA, leading to mutagenic effects . The metabolic pathway is crucial for understanding the compound's biological activity.

Carcinogenicity

Research indicates that BP-diol exhibits potent carcinogenic properties. In studies involving mouse skin models, topical application of BP-diol resulted in tumor formation comparable to BaP itself. Specifically, at a dose of 0.15 µmol applied biweekly, BP-diol was found to be equipotent to BaP in inducing tumors .

Mutagenicity

The mutagenic potential of BP-diol has been demonstrated through various assays. For instance, it has been shown to induce mutations in bacterial and mammalian cell lines. The compound's ability to form DNA adducts contributes significantly to its mutagenic profile .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of BP-diol:

- DNA Adduct Formation : In isolated rat hepatocytes treated with BPQ (the oxidized form of BP-diol), approximately 30% of the radioactivity from labeled compounds was incorporated into DNA. This suggests a direct interaction with genetic material, leading to fragmentation and potential carcinogenic outcomes .

- Comparative Carcinogenicity : A study comparing the carcinogenic effects of optically pure forms of BP-diol revealed marked differences in activity. The (-)-enantiomer exhibited higher carcinogenic potential than its (+)-counterpart in newborn mice models .

- Oxidative Stress Response : The activation of the aryl hydrocarbon receptor (AhR) by BP-diol has been linked to oxidative stress responses in cells. This pathway may mediate inflammation and contribute to tumor progression .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Tumor induction comparable to BaP | Topical application on mouse skin |

| Study 2 | DNA adduct formation in hepatocytes | Radioactive labeling and DNA isolation |

| Study 3 | Higher carcinogenicity in (-)-enantiomer | Comparative analysis in newborn mice |

Propriétés

IUPAC Name |

(7R,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-YLJYHZDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@@H]5O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232927 | |

| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60864-95-1 | |

| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60864-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.